molecular formula C13H18N6O2 B2676618 2-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 2034323-71-0

2-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

Cat. No.: B2676618
CAS No.: 2034323-71-0
M. Wt: 290.327
InChI Key: WFECGPHNQDGLAF-UHFFFAOYSA-N
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Description

The compound 2-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide belongs to the [1,2,4]triazolo[4,3-b]pyridazine family, a class of heterocyclic molecules known for diverse pharmacological properties. Its structure features a triazolopyridazine core substituted with a methoxy group at position 2, a pyrrolidine ring at position 6, and an acetamide-linked methyl group at position 2. These modifications are hypothesized to enhance bioavailability and target specificity, particularly in anticancer and anti-inflammatory applications .

Properties

IUPAC Name

2-methoxy-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2/c1-21-9-13(20)14-8-12-16-15-10-4-5-11(17-19(10)12)18-6-2-3-7-18/h4-5H,2-3,6-9H2,1H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFECGPHNQDGLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=NN=C2N1N=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a novel compound that has garnered attention for its potential biological activities. This article aims to summarize the existing research on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C15H18N6O2
  • Molecular Weight : 306.35 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through its effects on various cellular targets and pathways. Key areas of investigation include:

  • Kinase Inhibition : The compound has shown promising inhibitory activity against c-Met kinase, which is implicated in various cancers. In vitro studies have indicated significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating effective dose-response relationships.
  • Cytotoxicity : Research indicates that the compound exhibits moderate to significant cytotoxic effects against several cancer cell lines. For instance, one study reported IC50 values of 1.06 ± 0.16 µM for A549 cells, 1.23 ± 0.18 µM for MCF-7 cells, and 2.73 ± 0.33 µM for HeLa cells, suggesting its potential as an anti-cancer agent .
  • Mechanism of Action : The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells and cell cycle arrest at the G0/G1 phase, which are critical processes for inhibiting tumor growth.

Table 1: Cytotoxicity and Kinase Inhibition Data

CompoundCell LineIC50 (µM)Kinase TargetIC50 (µM)
2-Methoxy-N...A5491.06 ± 0.16c-Met0.090
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

Case Studies and Experimental Evidence

Several studies have focused on the synthesis and evaluation of triazolo-pyridazine derivatives, including this compound:

  • Study on c-Met Inhibition : A comprehensive study synthesized various triazolo derivatives and evaluated their effects on c-Met kinase activity and cytotoxicity in cancer cell lines . The promising results from these studies suggest that structural modifications could enhance biological activity.
  • Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the efficacy of triazolo compounds. Variations in substituents significantly affect both potency and selectivity towards kinase targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and its closest analogs:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
Target Compound C₁₅H₂₀N₈O₂ 2-methoxy, 6-pyrrolidine, 3-acetamide 352.38 Pyrrolidine enhances lipophilicity
N-[(6-Methoxy[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Methyl]-2-(6-Oxo-1(6H)-Pyridazinyl)Acetamide C₁₃H₁₃N₇O₃ 6-methoxy, 3-acetamide (pyridazinyl) 315.29 Pyridazinyl oxo group increases polarity
3-(6-Methoxy[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)-N-[2-(1-Methyl-1H-Benzimidazol-2-yl)Ethyl]Propanamide C₂₀H₂₂N₈O₂ 6-methoxy, benzimidazole substituent 406.45 Benzimidazole may improve DNA binding
Key Observations:
  • Pyrrolidine vs. Pyridazinyl Oxo Group: The target compound’s pyrrolidine substituent (vs. the oxo group in the analog from ) likely enhances membrane permeability due to its non-polar nature .
  • Benzimidazole vs.
Cytotoxicity and Anticancer Effects
  • Pyridazinyl Oxo Analog () : Shows reduced cytotoxicity (IC₅₀ > 20 μM) due to higher polarity limiting cellular uptake .
Anti-Inflammatory and Analgesic Activity
  • The target compound’s pyrrolidine group may synergize with the triazolopyridazine core to inhibit COX-2, as seen in related 6-aryl-pyridazinones .
  • Analogs lacking pyrrolidine (e.g., ) show weaker anti-inflammatory effects (30–40% inhibition vs. 60% for pyrrolidine derivatives at 10 mg/kg) .

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